N-(2,5-二甲基苯基)吡啶-2-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

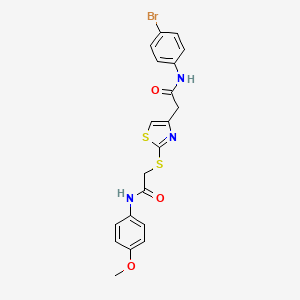

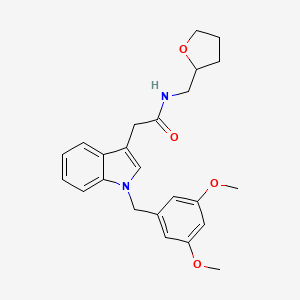

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide, also known as DMPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative of pyridine and has been synthesized using various methods.

科学研究应用

Heterocycle Synthesis

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a valuable building block for heterocyclic compounds. Researchers have exploited its reactivity to create diverse heterocycles, including pyridines, pyrimidines, and pyrazines. These heterocycles find applications in drug discovery, materials science, and agrochemicals .

Antimicrobial Agents

The compound’s unique structure has led to investigations into its antimicrobial properties. Scientists have synthesized derivatives of N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as potential scaffolds for new antimicrobial candidates. These derivatives target multidrug-resistant Gram-positive pathogens, addressing critical challenges in infectious disease management .

Pharmacological Applications

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide derivatives have been explored for their pharmacological activities. As part of diazine alkaloids, they play a central role in DNA, RNA, flavors, and fragrances. Researchers continue to investigate their potential as drug leads for various therapeutic areas .

Organic Synthesis

In synthetic organic chemistry, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide acts as a versatile synthon. It participates in amination, formylation, and methylene group transfer reactions. Chemists have harnessed its flexibility to introduce functional groups such as amino, formyl, and cyano, expanding the toolbox for organic synthesis .

Metal Complex Ligands

The compound’s sulfur atom offers coordination sites for metal ions. Researchers have employed N-(2,5-dimethylphenyl)pyridine-2-carbothioamide as an effective ligand in the synthesis of metallic complexes. These complexes find applications in catalysis, materials science, and coordination chemistry .

Materials Science

Due to its polar and aprotic nature, N-(2,5-dimethylphenyl)pyridine-2-carbothioamide serves as a solvent and reaction medium. Its high boiling point and ready availability make it a practical choice for various material synthesis processes. Researchers explore its use in polymerization, nanomaterials, and supramolecular assemblies .

属性

IUPAC Name |

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPFOOUKUCCKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)pyridine-2-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine](/img/structure/B2706400.png)

![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)